molecular formula C28H24N4O B2477750 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea CAS No. 1797859-71-2

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

Cat. No.: B2477750
CAS No.: 1797859-71-2
M. Wt: 432.527
InChI Key: WMVRRVXZQLRYDK-UHFFFAOYSA-N
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Description

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is a synthetic chemical compound designed for research applications, particularly in the investigation of autoimmune diseases and inflammatory conditions. This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The structural architecture, which incorporates a benzhydryl group and a phenylurea moiety, is characteristic of molecules investigated for modulating key biological pathways.Research into imidazo[1,2-a]pyridine derivatives has established their significant value in pharmaceutical development, with documented activities against specific biological targets . Such compounds have been explored for their role in inhibiting aberrant B-cell activation, a key mechanism implicated in various autoimmune pathologies . The potential research applications of this compound extend to the study of rheumatoid arthritis and other inflammatory diseases where targeted therapeutic intervention is a major focus of current scientific investigation .The molecular design combines the imidazo[1,2-a]pyridine system with a urea linker, a structure frequently employed in the development of kinase inhibitors and other therapeutic agents . This specific structural combination suggests potential for investigating signal transduction pathways. Researchers may utilize this compound as a chemical tool for probing disease mechanisms or as a lead structure for further optimization in drug discovery programs.This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O/c33-28(30-27(22-12-4-1-5-13-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24)21-25-20-29-26-18-10-11-19-31(25)26/h1-20,27H,21H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRRVXZQLRYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CN=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Attachment of Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst like aluminum chloride.

    Formation of Phenylurea Moiety: This step involves the reaction of an isocyanate derivative with an amine group to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl and imidazo[1,2-a]pyridine moieties.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylcarbamate
  • 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylthiourea
  • 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylguanidine

Uniqueness

Compared to similar compounds, 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea stands out due to its specific urea linkage, which can influence its biological activity and chemical reactivity. The presence of the benzhydryl group also adds to its unique properties, potentially enhancing its stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer metabolism and immunotherapy. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against specific targets.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4OC_{24}H_{24}N_{4}O with a molecular weight of 384.5 g/mol. The compound features a benzhydryl group linked to an imidazo[1,2-a]pyridine moiety through a phenylurea structure, which is crucial for its biological activity.

The compound has shown promising results as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tryptophan metabolism and is implicated in immune evasion by tumors. By inhibiting IDO1, the compound may enhance anti-tumor immunity, making it a candidate for cancer immunotherapy.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of phenyl urea compounds exhibit potent IDO1 inhibition. For instance, several phenyl urea derivatives were assessed for their inhibitory activity against IDO1, with some showing IC50 values in the low micromolar range (0.1–0.6 μM) . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring significantly affect inhibitory potency.

In Vivo Efficacy

In vivo studies involving xenograft models have provided insights into the therapeutic potential of these compounds. For example, one derivative showed a tumor growth inhibition (TGI) of 40.5% when administered at a dose of 15 mg/kg daily in a B16F10 subcutaneous xenograft model . Such findings underscore the relevance of these compounds in developing new cancer therapies.

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueEfficacy
i12IDO10.1–0.6 μMTGI: 40.5% at 15 mg/kg
BMS-E30IDO10.7 nMEffective in targeting apo-form
VariousVariousVariesPotent against multiple targets

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